4-(4-Chloro-3-nitro-benzenesulfonylamino)-2-hydroxy-benzoic acid
Overview
Description
4-(4-Chloro-3-nitro-benzenesulfonylamino)-2-hydroxy-benzoic acid is a complex organic compound characterized by its unique chemical structure, which includes a chloro and nitro group attached to a benzenesulfonylamino moiety, and a hydroxy group on a benzoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-3-nitro-benzenesulfonylamino)-2-hydroxy-benzoic acid typically involves multiple steps:
Nitration and Chlorination: The starting material, benzenesulfonyl chloride, undergoes nitration to introduce the nitro group, followed by chlorination to add the chloro group.
Sulfonylation: The intermediate product is then reacted with 2-hydroxy-benzoic acid under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and chlorination processes, followed by sulfonylation in specialized reactors. The reaction conditions are optimized to ensure high yield and purity, often involving temperature control, catalysts, and purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloro-3-nitro-benzenesulfonylamino)-2-hydroxy-benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro and nitro groups can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Esterification: The hydroxy group can react with acids to form esters.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Esterification: Acid chlorides or anhydrides in the presence of a base like pyridine.
Major Products
Substitution: Products with different substituents replacing the chloro or nitro groups.
Reduction: Amino derivatives of the original compound.
Esterification: Esterified versions of the compound with various alkyl or aryl groups.
Scientific Research Applications
4-(4-Chloro-3-nitro-benzenesulfonylamino)-2-hydroxy-benzoic acid has several applications in scientific research:
Medicinal Chemistry: Used as a building block for synthesizing potential pharmaceutical agents.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Industrial Applications: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-(4-Chloro-3-nitro-benzenesulfonylamino)-2-hydroxy-benzoic acid exerts its effects depends on its specific application:
Biological Systems: It may interact with enzymes or receptors, altering biochemical pathways.
Chemical Reactions: Acts as a reactive intermediate, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-nitrobenzenesulfonyl chloride
- 2-Hydroxybenzoic acid (Salicylic acid)
- 4-Chloro-3-nitrobenzoic acid
Uniqueness
4-(4-Chloro-3-nitro-benzenesulfonylamino)-2-hydroxy-benzoic acid is unique due to its combination of functional groups, which confer specific reactivity and potential for diverse applications. Its structure allows for targeted modifications, making it a versatile compound in synthetic chemistry and industrial applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
4-[(4-chloro-3-nitrophenyl)sulfonylamino]-2-hydroxybenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O7S/c14-10-4-2-8(6-11(10)16(20)21)24(22,23)15-7-1-3-9(13(18)19)12(17)5-7/h1-6,15,17H,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGTOUPDTFMIEHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501169804 | |
Record name | 4-[[(4-Chloro-3-nitrophenyl)sulfonyl]amino]-2-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501169804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
328028-09-7 | |
Record name | 4-[[(4-Chloro-3-nitrophenyl)sulfonyl]amino]-2-hydroxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=328028-09-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[[(4-Chloro-3-nitrophenyl)sulfonyl]amino]-2-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501169804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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